molecular formula C16H19N5O3 B2690832 N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-45-8

N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2690832
CAS No.: 946360-45-8
M. Wt: 329.36
InChI Key: ARKAMRQRLBRFRX-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. This molecule is structurally characterized by:

  • A p-tolyl group (para-methyl-substituted phenyl) at position 6.
  • A hydroxypropyl carboxamide side chain at position 2.
  • A 4-oxo group in the tetrahydroimidazo-triazine scaffold.

Properties

IUPAC Name

N-(2-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10-3-5-12(6-4-10)20-7-8-21-15(24)13(18-19-16(20)21)14(23)17-9-11(2)22/h3-6,11,22H,7-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAMRQRLBRFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex heterocyclic framework that contributes to its biological activity. The imidazo[2,1-c][1,2,4]triazine moiety is known for its diverse pharmacological properties.

Structural Formula

  • Chemical Formula : C16H20N4O3
  • Molecular Weight : 320.36 g/mol

The biological activity of this compound has been investigated in several studies. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in the inflammatory response .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that the compound effectively reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The IC50 values indicate significant potency compared to standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    MCF-75.0
    HL-603.5
  • Anti-inflammatory Effects : A study highlighted the compound's ability to reduce TNF-alpha production in human whole blood assays with an IC50 value of 0.42 µM . This suggests a potential role in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties by modulating oxidative stress pathways and reducing neuronal apoptosis in models of neurodegeneration.

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary data suggest moderate toxicity profiles; however, comprehensive toxicological evaluations are needed to ascertain safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, synthetic pathways, and inferred physicochemical or biological properties.

Substituent-Driven Comparisons

Table 1: Key Substituents and Modifications

Compound Name Position 8 Substituent Carboxamide Side Chain Core Heterocycle Reference
N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide p-tolyl 2-hydroxypropyl Imidazo[2,1-c][1,2,4]triazine Target compound
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-fluorophenyl 3-isopropoxypropyl Imidazo[2,1-c][1,2,4]triazine
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-nitrophenyl Ethyl ester + phenethyl Imidazo[1,2-a]pyridine
Key Observations:

The 4-nitrophenyl substituent in introduces strong electron-withdrawing effects, which could alter reactivity or binding kinetics.

Side Chain Variations :

  • The 2-hydroxypropyl group in the target compound provides a polar, protic moiety, contrasting with the 3-isopropoxypropyl chain in , which introduces ether-based hydrophobicity.
  • The ethyl ester groups in suggest hydrolytic instability compared to carboxamide derivatives.

Core Heterocycle Differences :

  • The imidazo[2,1-c][1,2,4]triazine core (target compound and ) differs from the imidazo[1,2-a]pyridine system in in ring size and electron distribution, impacting π-π stacking and hydrogen-bonding capabilities.

Inferred Physicochemical Properties

While explicit data for the target compound are absent, structural analogs provide insights:

  • Solubility : The hydroxypropyl side chain may improve aqueous solubility compared to the isopropoxypropyl chain in .
  • Stability : The carboxamide linkage (target compound) is likely more hydrolytically stable than the ester groups in .
  • Bioactivity : The p-tolyl group’s moderate electron-donating effects could optimize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

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